2-Iodo-6-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZHYATPMNUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590345 | |
| Record name | 2-Iodo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182275-70-3 | |
| Record name | 2-Iodo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Iodo-6-methoxypyridine (CAS 182275-70-3)
Executive Summary
2-Iodo-6-methoxypyridine (CAS 182275-70-3 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a reactive iodine atom at the C2 position and an electron-donating methoxy group at C6, this scaffold offers a unique electronic profile that facilitates regioselective cross-coupling reactions.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, reactivity profiles in Palladium-catalyzed transformations (Suzuki-Miyaura, Sonogashira), and its strategic utility in Structure-Activity Relationship (SAR) campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is a halogenated pyridine derivative.[1][2] The iodine substituent serves as an excellent leaving group for oxidative addition, while the methoxy group modulates the electron density of the pyridine ring, enhancing stability compared to bare iodopyridines.
Table 1: Technical Specifications
| Property | Data |
| CAS Number | 182275-70-3 |
| IUPAC Name | 2-Iodo-6-methoxypyridine |
| Molecular Formula | |
| Molecular Weight | 235.02 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Melting Point | 39–40 °C |
| Boiling Point | ~248 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Insoluble in water |
| SMILES | COc1cccc(I)n1 |
| InChI Key | NTXRNCUPGYOZCN-UHFFFAOYSA-N |
Synthetic Methodology
Primary Route: The Sandmeyer Reaction
The most reliable laboratory-scale synthesis involves the diazotization of 2-amino-6-methoxypyridine followed by iodination. This method ensures high regioselectivity and avoids the formation of di-iodinated byproducts common in direct electrophilic halogenation.
Protocol Overview
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (
) in acidic media at low temperature ( ). -
Iodination: Potassium iodide (
) is introduced, facilitating a radical-nucleophilic aromatic substitution ( or -like mechanism) to install the iodine atom.
Step-by-Step Experimental Protocol
-
Reagents: 2-Amino-6-methoxypyridine (1.0 eq),
(2.5 eq, 20% aq), (1.2 eq), (1.5 eq). -
Solvent: Water (
).[3]
-
Dissolution: Charge a round-bottom flask with 2-amino-6-methoxypyridine and 20% aqueous sulfuric acid. Cool the suspension to
in an ice/salt bath. -
Diazotization: Dropwise add an aqueous solution of
, maintaining the internal temperature below . Stir for 30 minutes to ensure complete formation of the diazonium intermediate. -
Quenching: Slowly add an aqueous solution of
. Evolution of nitrogen gas ( ) will be observed. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will turn dark due to iodine liberation.
-
Work-up: Neutralize with saturated
. Add solid sodium thiosulfate ( ) to quench excess iodine (color change from dark brown to yellow). -
Extraction: Extract with Dichloromethane (
, 3x). Dry combined organics over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure product as a low-melting solid.
Synthesis Workflow Diagram[8]
Figure 1: Step-by-step synthetic pathway via the Sandmeyer reaction, highlighting the critical diazonium intermediate.
Reactivity Profile & Applications
Mechanistic Advantages
The C2-Iodine bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making 2-iodo-6-methoxypyridine a superior electrophile for oxidative addition to Palladium(0).
-
Regioselectivity: In poly-halogenated systems, the C2-I site reacts preferentially over C-Cl or C-Br sites.
-
Electronic Effect: The C6-Methoxy group acts as a
-acceptor/ -donor. While it deactivates the ring slightly towards compared to a nitro group, it provides electron density that stabilizes cationic intermediates in metal-catalyzed cycles.
Key Transformations
The compound serves as a "linchpin" in modular drug synthesis:
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.[4]
-
Sonogashira Coupling: Reaction with terminal alkynes to install acetylene linkers.
-
Buchwald-Hartwig Amination: Introduction of amines at the C2 position.
-
Heck Reaction: Vinylation of the pyridine ring.
Reactivity Map
Figure 2: Divergent synthesis capabilities of 2-Iodo-6-methoxypyridine, illustrating its versatility as a scaffold.
Medicinal Chemistry Utility
In drug discovery, the 2-methoxy-pyridine motif is often employed as a bioisostere for phenyl rings or other heterocycles.
-
Metabolic Stability: The methoxy group blocks the C6 position from metabolic oxidation (e.g., by CYP450).
-
H-Bonding: The pyridine nitrogen retains H-bond acceptor capability, crucial for binding to kinase hinge regions or GPCR pockets.
-
Solubility: The pyridine nitrogen and methoxy oxygen improve aqueous solubility compared to all-carbon analogs.
Case Study Context: This scaffold is frequently observed in the synthesis of kinase inhibitors and pain management therapeutics (e.g., COX-2 inhibitors or ion channel modulators) where the pyridine ring orients substituents in a specific vector to maximize receptor affinity.
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; exposure to light can cause liberation of iodine, indicated by a yellow/brown discoloration.
-
Safety: As an organoiodide, it is potentially irritating to eyes and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Stable under standard laboratory conditions if kept dry and dark. Avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11219715, 2-Iodo-6-methoxypyridine. Retrieved from [Link]
-
ChemBK. 2-Iodo-6-Methoxy-Pyridine Physical Properties and Safety. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Application. Retrieved from [Link]
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for halogen-metal exchange in pyridines).
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- 1. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
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- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methoxypyridine
Introduction: The Strategic Importance of 2-Iodo-6-methoxypyridine
2-Iodo-6-methoxypyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups: the methoxy group, an electron-donating group, influences the electronic properties of the pyridine ring, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions. This allows for the facile introduction of molecular complexity, making it an indispensable intermediate in the synthesis of numerous pharmaceutical agents and functional materials. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable compound, offering a comparative analysis of their advantages, mechanistic underpinnings, and practical considerations.
Comparative Overview of Synthetic Pathways
Three primary synthetic strategies have emerged for the preparation of 2-iodo-6-methoxypyridine: Halogen Exchange (the Finkelstein Reaction), Direct Iodination, and the Sandmeyer Reaction. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale, and the specific requirements for purity and yield.
| Synthesis Pathway | Starting Material | Key Reagents | General Yield | Advantages | Disadvantages |
| Halogen Exchange | 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine | Sodium Iodide (NaI) or Potassium Iodide (KI) in Acetone | Good to Excellent | High yields, readily available starting materials, simple procedure. | Requires a two-step synthesis of the starting halopyridine. |
| Direct Iodination | 2-Methoxypyridine | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Good | One-pot reaction from a commercially available starting material, mild conditions. | Potential for regioselectivity issues, requires careful control of reaction conditions. |
| Sandmeyer Reaction | 2-Amino-6-methoxypyridine | Sodium Nitrite (NaNO₂), Potassium Iodide (KI) | Moderate to Good | Utilizes a common and often inexpensive starting material. | Diazonium intermediates can be unstable, may generate side products. |
Pathway 1: Halogen Exchange (Finkelstein Reaction)
The Finkelstein reaction is a robust and widely employed method for the synthesis of 2-iodo-6-methoxypyridine, proceeding via a nucleophilic aromatic substitution mechanism.[1][2] The reaction's success is driven by Le Châtelier's principle; the precipitation of the insoluble sodium chloride or bromide in acetone drives the equilibrium towards the formation of the desired iodo-product.[1]
Reaction Workflow
Caption: Finkelstein Reaction Workflow
Detailed Experimental Protocol
Starting Material: 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methoxypyridine (1.0 eq) and anhydrous acetone (10-15 mL per gram of starting material).
-
Addition of Iodide: Add sodium iodide (1.5 - 2.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A white precipitate of sodium chloride will form as the reaction proceeds.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the precipitated sodium chloride. Wash the precipitate with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Pathway 2: Direct Iodination
Direct iodination of 2-methoxypyridine offers a more convergent approach to 2-iodo-6-methoxypyridine. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a particularly effective method for the iodination of electron-rich aromatic and heteroaromatic compounds.[3][4]
Mechanism of Direct Iodination with NIS/TFA
The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetic acid activates the N-iodosuccinimide, generating a more potent electrophilic iodine species, which is then attacked by the electron-rich pyridine ring. The methoxy group at the 6-position directs the substitution primarily to the adjacent C2 position.
Caption: Direct Iodination Mechanism
Detailed Experimental Protocol
Starting Material: 2-Methoxypyridine
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL per gram of starting material).[4]
-
Reagent Addition: Add N-iodosuccinimide (1.1 - 1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 - 0.2 eq) dropwise to the stirring mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel or recrystallization.
Pathway 3: The Sandmeyer Reaction
The Sandmeyer reaction provides a classical and effective route to aryl halides from aryl amines via a diazonium salt intermediate.[5] In the context of 2-iodo-6-methoxypyridine synthesis, this pathway commences with 2-amino-6-methoxypyridine.
Sandmeyer Reaction Workflow
Caption: Sandmeyer Reaction Workflow
Detailed Experimental Protocol
Starting Material: 2-Amino-6-methoxypyridine
-
Diazotization:
-
Suspend 2-amino-6-methoxypyridine (1.0 eq) in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) in a flask cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 - 2.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Gentle heating may be necessary to drive the reaction to completion.[6]
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-iodo-6-methoxypyridine.
-
Characterization of 2-Iodo-6-methoxypyridine
| Property | Value |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 39-40 °C[7] |
| Boiling Point | 248.4 °C at 760 mmHg[7] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.39 (t, 1H), 6.95 (d, 1H), 6.78 (d, 1H), 3.92 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.8, 140.2, 122.9, 111.4, 88.9, 53.8 |
Safety and Handling
2-Iodo-6-methoxypyridine:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Key Precursors:
-
2-Chloro-6-methoxypyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]
-
2-Bromo-6-methoxypyridine: Similar hazards to the chloro-analogue.
-
2-Methoxypyridine: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
2-Amino-6-methoxypyridine: Toxic if swallowed. Fatal in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][12]
-
Sodium Nitrite (NaNO₂): Oxidizing solid. Toxic if swallowed.
General Laboratory Safety: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 2-iodo-6-methoxypyridine can be effectively achieved through several distinct pathways. The Finkelstein reaction offers a high-yielding and straightforward method, provided the precursor halopyridines are accessible. Direct iodination presents a more convergent and milder alternative, while the Sandmeyer reaction is a viable option when starting from the corresponding amine. The selection of the optimal route will depend on a careful consideration of factors such as starting material availability, cost, scalability, and the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.
References
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Finkelstein reaction. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
-
FINKELSTEIN REACTION | EXPLANATION - AdiChemistry. Accessed January 30, 2026. [Link]
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Request PDF | 2-Iodo-3-methoxy-6-methylpyridine. Accessed January 30, 2026. [Link]
-
2-Iodo-6-Methoxy-Pyridine - ChemBK. Accessed January 30, 2026. [Link]
-
2-Amino-6-methoxypyridine Supplier & Manufacturer in China - Pipzine Chemicals. Accessed January 30, 2026. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Accessed January 30, 2026. [Link]
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COPPER-CATALYZED CONJUGATE ADDITION OF FUNCTIONALIZED ORGANOZINC REAGENTS TO α,β-UNSATURATED KETONES - Organic Syntheses Procedure. Accessed January 30, 2026. [Link]
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2-Methoxypyridine | C6H7NO - PubChem. Accessed January 30, 2026. [Link]
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N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Accessed January 30, 2026. [Link]
-
Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Accessed January 30, 2026. [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Accessed January 30, 2026. [Link]
-
NaNO2‐activated oxidative iodination reaction of aromatic compounds. - ResearchGate. Accessed January 30, 2026. [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Accessed January 30, 2026. [Link]
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N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination - OUCI. Accessed January 30, 2026. [Link]
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2‐Methoxy Pyridine - ResearchGate. Accessed January 30, 2026. [Link]
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a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal - LOCKSS. Accessed January 30, 2026. [Link]
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MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. Accessed January 30, 2026. [Link]
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MSDS of 2-chloro-6-methoxypyridine-4-carbaldehyde. Accessed January 30, 2026. [Link]
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Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Accessed January 30, 2026. [Link]
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Deaminative chlorination of aminoheterocycles - PMC. Accessed January 30, 2026. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Accessed January 30, 2026. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Accessed January 30, 2026. [Link]
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Safety Data Sheet - DC Fine Chemicals. Accessed January 30, 2026. [Link]
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1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. Accessed January 30, 2026. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Accessed January 30, 2026. [Link]
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2-Iodo-3-methoxypyridine | 93560-55-5 - J&K Scientific LLC. Accessed January 30, 2026. [Link]
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13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Accessed January 30, 2026. [Link]
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Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Accessed January 30, 2026. [Link]
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An In-depth Technical Guide to 2-Iodo-6-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-6-methoxypyridine, a versatile building block in modern organic synthesis. Authored for the discerning researcher, this document delves into its synthesis, characterization, reactivity, and safe handling, underpinning its significance in the development of novel pharmaceuticals and functional materials.
Introduction: A Key Synthetic Intermediate
2-Iodo-6-methoxypyridine is a halogenated pyridine derivative that has garnered significant interest in the field of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing iodine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable substrate for a variety of cross-coupling reactions. This reactivity profile allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures.
The strategic placement of the iodo and methoxy groups influences the regioselectivity of subsequent reactions, providing chemists with a powerful tool for targeted synthesis. This guide will explore the fundamental properties of this compound, providing the necessary technical insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its successful application in chemical synthesis. The key physicochemical data for 2-Iodo-6-methoxypyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆INO | |
| Molecular Weight | 235.02 g/mol | |
| Melting Point | 39-40 °C | |
| Boiling Point | 248.4 °C at 760 mmHg | |
| Appearance | Pale yellow to brown solid | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; less soluble in water. | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C. |
Synthesis of 2-Iodo-6-methoxypyridine
The synthesis of 2-Iodo-6-methoxypyridine can be achieved through the iodination of a suitable pyridine precursor. While several methods exist for the iodination of aromatic systems, a common approach for this specific transformation involves the direct iodination of 2-methoxypyridine. The following protocol is a representative example based on established methodologies for the synthesis of similar iodo-pyridines.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 2-Iodo-6-methoxypyridine.
Experimental Protocol: Iodination of 2-Methoxypyridine
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Methoxypyridine
-
Iodine (I₂)
-
Oxidizing agent (e.g., periodic acid (HIO₄), N-Iodosuccinimide (NIS), or hydrogen peroxide/iodine)
-
Suitable solvent (e.g., acetic acid, sulfuric acid, or an organic solvent like dichloromethane or acetonitrile)
-
Sodium thiosulfate solution (for quenching)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridine in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add iodine and the oxidizing agent. The addition should be done portion-wise or dropwise, depending on the reagents, while monitoring the reaction temperature. Some iodination reactions may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extraction: If an organic solvent was used, wash the reaction mixture with water and brine. If the reaction was performed in an acidic medium, neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before extracting the product with an organic solvent. Extract the aqueous layer multiple times with the chosen organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Iodo-6-methoxypyridine. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization
The identity and purity of 2-Iodo-6-methoxypyridine are confirmed through various spectroscopic techniques. The expected spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo and methoxy groups. The methoxy group will exhibit a singlet in the upfield region (typically around 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the iodine atom will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbon of the methoxy group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretching of the methoxy group. The C-I stretching vibration typically appears in the far-infrared region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 235.02. The fragmentation pattern will be characteristic of a substituted pyridine, with potential losses of the iodo, methoxy, or methyl groups.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-Iodo-6-methoxypyridine lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This reactivity makes it a valuable precursor for the synthesis of more complex molecules.
Diagram of Common Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing 2-Iodo-6-methoxypyridine.
Key Applications:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 2-Iodo-6-methoxypyridine with various boronic acids or esters. This allows for the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.
-
Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds between 2-Iodo-6-methoxypyridine and alkenes, leading to the synthesis of substituted styrene derivatives.
-
Sonogashira Coupling: This reaction is employed to form a carbon-carbon triple bond by coupling 2-Iodo-6-methoxypyridine with terminal alkynes, providing access to a wide range of alkynylpyridine derivatives.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling 2-Iodo-6-methoxypyridine with various primary or secondary amines, leading to the synthesis of substituted aminopyridines, a prevalent class of compounds in medicinal chemistry.
The products of these reactions serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. The ability to introduce a wide array of substituents at the 2-position of the 6-methoxypyridine core makes this compound an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Iodo-6-methoxypyridine.
Hazard Identification:
-
Based on data for similar compounds, 2-Iodo-6-methoxypyridine may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
-
Recommended storage temperature is between 2-8 °C.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Iodo-6-methoxypyridine is a highly valuable and versatile building block in organic synthesis. Its well-defined physical properties and predictable reactivity in a multitude of cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its key characteristics, a practical synthetic protocol, and essential safety information to facilitate its effective and safe use in the laboratory. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.
References
-
PubChem. (n.d.). 2-Iodo-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2024, April 19). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
-
ChemBK. (n.d.). 2-Iodo-6-Methoxy-Pyridine. Retrieved from [Link]
Sources
2-Iodo-6-methoxypyridine: Electronic Architecture & Synthetic Utility
The following technical guide provides an in-depth analysis of 2-Iodo-6-methoxypyridine , a critical bifunctional scaffold in medicinal chemistry. This document is structured to serve as a decision-making tool for synthetic planning and property modulation in drug discovery.[1]
Technical Whitepaper | Version 1.0
Executive Summary: The "Push-Pull" Scaffold
2-Iodo-6-methoxypyridine (CAS: 40473-07-2) represents a privileged "push-pull" electronic system. The molecule combines an electron-deficient pyridine core with two opposing substituents: a strongly electron-donating methoxy group (+M) and a polarizable, weakly withdrawing iodine atom (-I).
For the medicinal chemist, this molecule is not merely a building block but a programmable switch .[1] The C–I bond offers a low-energy entry point for cross-coupling (oxidative addition), while the methoxy group modulates lipophilicity (LogP) and protects the C6 position from metabolic oxidation. Its unique electronic distribution allows for orthogonal functionalization, distinguishing it from symmetrical dihalo-pyridines.[1]
Molecular Architecture & Electronic Landscape
Orbital Engineering & The "String-of-Pearls" Effect
To understand the reactivity of 2-iodo-6-methoxypyridine, one must analyze its Frontier Molecular Orbitals (FMOs).
-
LUMO Topology (The "String-of-Pearls"): Unlike alkyl halides where the LUMO is concentrated on the C–X antibonding orbital (
), the 2-iodopyridine system exhibits a unique LUMO distribution often described as a "String-of-Pearls." The LUMO lobes extend significantly beyond the iodine atom. This extension increases the capture radius for transition metals (e.g., Pd(0)), facilitating oxidative addition even in sterically crowded environments.[1] -
HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is heavily influenced by the methoxy oxygen's lone pair (
). This orbital density feeds into the pyridine -system via resonance, raising the energy of the ring carbons at positions 3 and 5 (ortho/para to OMe). This makes the C3/C5 positions susceptible to electrophilic attack or directed lithiation, but resistant to nucleophilic aromatic substitution ( ).[1]
Electronic Vector Map
The molecule operates under three competing vectors:
-
Inductive Withdrawal (-I): The Pyridine Nitrogen and Iodine atom pull electron density, deactivating the ring toward electrophiles.[1]
-
Resonance Donation (+M): The Methoxy group pumps electron density into the ring, specifically shielding C3 and C5.[1]
-
Dipole Minimization: The methoxy group typically adopts a conformation anti to the pyridine nitrogen lone pair to minimize dipole-dipole repulsion, affecting the molecule's binding mode in protein pockets.
Visualization: Reactivity Divergence Pathway
The following diagram illustrates how these electronic features translate into orthogonal reaction pathways.
Figure 1: Orthogonal reactivity map. The C-I bond is the kinetic point of entry, while the methoxy group serves as a latent pyridone or directing group.
Spectroscopic Fingerprint (Self-Validation)
When synthesizing or sourcing this material, 13C NMR is the primary tool for structural validation.[1] The "Heavy Atom Effect" of iodine provides a diagnostic signature.[1]
| Carbon Position | Predicted Shift ( | Mechanistic Explanation |
| C2 (C-I) | 115.0 - 118.0 | Diagnostic Peak. Upfield shift relative to pyridine (150 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling) of Iodine. |
| C6 (C-OMe) | 163.0 - 165.0 | Deshielded by the electronegative Oxygen atom (Ipso effect) and Nitrogen. |
| C4 | 138.0 - 140.0 | Meta to both substituents; relatively unperturbed pyridine resonance.[1] |
| C3/C5 | 105.0 - 120.0 | Shielded by the +M effect of the Methoxy group (Ortho/Para relationship). |
| OMe (CH3) | 53.0 - 55.0 | Typical methoxy region.[1] |
Note: Shifts are referenced to CDCl3. The C2-I peak is often weak due to the lack of NOE enhancement (quaternary carbon) and broadening from the Iodine quadrupole.
Synthetic Protocols & Experimental Logic
The "Gold Standard" Route: From 2,6-Dichloropyridine
While direct iodination of 2-methoxypyridine is possible, it often yields inseparable mixtures of C3 and C5 isomers. The most authoritative, regiochemically pure route utilizes a Displacement-Finkelstein sequence .[1]
Step 1: Regioselective Methoxylation[1]
-
Reagents: 2,6-Dichloropyridine, NaOMe (1.05 eq), MeOH.
-
Logic:
reaction. The first chloride displacement is facile.[1] The second is significantly slower due to the electron-donating nature of the newly installed methoxy group, preventing over-reaction. -
Protocol: Reflux 2,6-dichloropyridine with NaOMe in MeOH for 4-6 hours. Aqueous workup yields 2-chloro-6-methoxypyridine .
Step 2: Aromatic Finkelstein Reaction (Trans-Halogenation)
-
Reagents: 2-Chloro-6-methoxypyridine, NaI (5.0 eq), Acetyl Chloride (0.5 eq) or TMSCl, MeCN (anhydrous).[1]
-
Mechanism: Standard Finkelstein conditions (NaI/Acetone) fail for aryl chlorides.[1] Acid catalysis (via in situ generation of transient HI or activation of the C-Cl bond by Lewis acids) is required to lower the activation energy for the
-like transition state. -
Protocol:
Physicochemical Properties for Drug Design
| Property | Value (Approx.) | Implication for MedChem |
| Molecular Weight | 235.02 Da | Fragment-like; high ligand efficiency potential. |
| cLogP | ~ 2.0 - 2.3 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Conj. Acid) | ~ 1.5 - 2.0 | Less basic than pyridine (5.[1]2) or 2-methoxypyridine (3.3).[1] The Iodine (-I) suppresses protonation at N, reducing hERG liability risks associated with basic centers.[1] |
| H-Bond Acceptors | 2 (N, O) | The Nitrogen is a weak acceptor due to Iodine induction.[1] |
Reactivity Profile: vs. Cross-Coupling
A common pitfall is assuming the Iodine and Methoxy groups are static.[1] The researcher must be aware of the Site-Selectivity Hierarchy :
-
Pd(0) Catalysis (Suzuki/Negishi):
-
Nucleophilic Aromatic Substitution (
):-
Selectivity: Poor.[1]
-
Reasoning: The methoxy group deactivates the ring. Displacing the methoxy group (to generate 2-iodo-6-aminopyridine) requires harsh conditions (high temp, strong nucleophile) and often leads to decomposition of the iodide.
-
-
Lithium-Halogen Exchange:
-
Risk: Treating 2-iodo-6-methoxypyridine with
-BuLi results in rapid C2-lithiation. However, if the temperature is not controlled (>-78°C), the "Dance of Iodine" (halogen migration) can occur, scrambling the substitution pattern.
-
References
-
Synthesis & Finkelstein Conditions
-
Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society.[1] Link[1]
-
Cantillo, D., et al. (2013).[1] Flash Chemistry for the Synthesis of 2-Iodopyridines. Journal of Organic Chemistry.
-
-
Electronic Properties & NMR
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH Publishers.[1] (Reference for Heavy Atom Effect).
-
Contreras, R. H., et al. (1993).[1] Effects of electronic resonance interaction on the methoxy group NMR parameters. Journal of Physical Chemistry. Link[1]
-
-
Reactivity & Selectivity
Sources
The Synthetic Chemist's Guide to 2-Iodo-6-methoxypyridine: A Versatile Building Block for Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 2-iodo-6-methoxypyridine has emerged as a highly versatile and valuable intermediate. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodo substituent on the pyridine core, make it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and key applications of 2-iodo-6-methoxypyridine, offering field-proven insights for researchers, scientists, and professionals in drug development. The pyridine ring is a common scaffold in many biologically active molecules, and the presence of the reactive iodo group makes 2-iodo-substituted pyridines valuable intermediates for further organic transformations.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 182275-70-3 | |
| Molecular Formula | C₆H₆INO | |
| Molar Mass | 235.02 g/mol | |
| Melting Point | 39-40 °C | |
| Boiling Point | 248.4 °C at 760 mmHg |
Safety and Handling: 2-Iodo-6-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2] Work should be conducted in a well-ventilated fume hood.
Synthesis of 2-Iodo-6-methoxypyridine: Strategic Pathways
The synthesis of 2-iodo-6-methoxypyridine can be approached from several common starting materials. The choice of synthetic route often depends on the availability of precursors and the desired scale of the reaction.
Pathway 1: From 2-Chloro-6-methoxypyridine
A common and cost-effective route involves the Finkelstein reaction, where the chloro-substituent of 2-chloro-6-methoxypyridine is exchanged for an iodo-substituent.
Diagram 1: Synthesis of 2-Iodo-6-methoxypyridine from 2-Chloro-6-methoxypyridine.
Experimental Protocol:
-
To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in acetone, add sodium iodide (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-iodo-6-methoxypyridine.
Causality Behind Experimental Choices: Acetone is the solvent of choice due to its ability to dissolve the organic substrate while allowing the precipitation of the sodium chloride byproduct, driving the equilibrium towards the product. The use of an excess of sodium iodide ensures a high conversion rate.
Pathway 2: From 2-Amino-6-methoxypyridine via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method to convert an amino group into an iodo group.
Diagram 2: Synthesis via the Sandmeyer Reaction.
Experimental Protocol:
-
Dissolve 2-amino-6-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Expertise & Experience: Precise temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of the diazonium salt to the iodide solution controls the evolution of nitrogen gas.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of 2-iodo-6-methoxypyridine lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] 2-Iodo-6-methoxypyridine readily couples with a variety of aryl and heteroaryl boronic acids and their esters.[3]
Diagram 3: Generalized Suzuki-Miyaura Coupling Workflow.
Experimental Protocol (General):
-
To a degassed mixture of 2-iodo-6-methoxypyridine (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Trustworthiness: The use of a pre-catalyst or the in-situ generation of the active Pd(0) species is crucial. The choice of base is also critical; inorganic bases like carbonates or phosphates are commonly employed to activate the boronic acid for transmetalation.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynes, which are valuable intermediates in organic synthesis.
Experimental Protocol (General):
-
To a solution of 2-iodo-6-methoxypyridine (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of 2-iodo-6-methoxypyridine with a wide range of primary and secondary amines.[7]
Diagram 4: Generalized Buchwald-Hartwig Amination Workflow.
Experimental Protocol (General):
-
To an oven-dried flask, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of 2-iodo-6-methoxypyridine (1.0 eq) and the amine (1.1-1.2 eq) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Authoritative Grounding: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[8]
Applications in the Synthesis of Biologically Active Molecules
The 2,6-disubstituted pyridine motif is a common feature in many pharmaceuticals and agrochemicals. 2-Iodo-6-methoxypyridine serves as a key starting material for accessing these complex structures. For instance, the methoxypyridine unit can act as a masked pyridone, which is present in various natural products, including the Lycopodium alkaloids.[9] The ability to introduce diverse substituents at the 2-position via cross-coupling reactions makes 2-iodo-6-methoxypyridine a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. Derivatives of methoxypyridines have shown potential as analgesics for treating neuropathic pain.[10]
Conclusion and Future Outlook
2-Iodo-6-methoxypyridine is a versatile and highly valuable building block in modern organic synthesis. Its straightforward preparation and high reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of such well-functionalized heterocyclic intermediates will undoubtedly play a crucial role in the discovery and development of new chemical entities. The continued development of more efficient and sustainable catalytic systems will further expand the synthetic utility of 2-iodo-6-methoxypyridine in the years to come.
References
-
National Center for Biotechnology Information. (n.d.). 2-Iodo-6-methylpyridine. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Iodo-6-Methoxy-Pyridine. Retrieved from [Link]
-
St. Martin, D. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Jetir.org. (2025, January). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]
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- 1. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
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Technical Deep Dive: Fundamental Reactivity of 2-Iodo-6-methoxypyridine
Executive Summary
2-Iodo-6-methoxypyridine (CAS: 182275-70-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional asymmetry : the molecule possesses a highly reactive electrophilic site (C2-Iodine) and a masked polar functionality (C6-Methoxy).
For the drug developer, this molecule offers a predictable gateway to 2,6-disubstituted pyridines, a motif ubiquitous in kinase inhibitors (e.g., Dabrafenib analogs) and GPCR ligands. The iodine atom serves as a "soft" handle for low-temperature metal-halogen exchange or mild transition-metal cross-coupling, while the methoxy group acts as a robust protecting group for the 2-pyridone pharmacophore, unmasked only when necessary.
Structural & Electronic Analysis
Understanding the electronic bias of the pyridine ring is prerequisite to controlling its reactivity.
-
The Inductive/Resonance Conflict: The pyridine nitrogen is naturally electron-withdrawing, making C2 and C6 electrophilic.
-
The Methoxy Effect (C6): The methoxy group is an electron-donating group (EDG) by resonance (+R) but electron-withdrawing by induction (-I). At the C6 position, the +R effect dominates, pushing electron density into the ring (specifically to C3 and C5) and rendering the pyridine nitrogen slightly more basic than in unsubstituted pyridine.
-
The Iodine Effect (C2): The iodine atom is a weak deactivator. However, the C-I bond is significantly longer and weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds. This weakness is the "reactivity hotspot," allowing chemoselective activation without disturbing the rest of the scaffold.
Synthesis: The Optimized Route
While 2-iodo-6-methoxypyridine can be purchased, in-house synthesis is often required for scale-up or isotopologue preparation. The most robust route avoids the unstable 2-iodo-6-chloropyridine intermediate.
Recommended Pathway: The "Dibromo" Displacement
This route offers the highest regiocontrol and yield.
-
Starting Material: 2,6-Dibromopyridine.
-
Step 1 (Nucleophilic Substitution): Reaction with NaOMe (1.05 eq) in MeOH.
-
Insight: Control stoichiometry strictly. Excess NaOMe leads to the 2,6-dimethoxy byproduct.
-
-
Step 2 (Halogen Exchange): The resulting 2-bromo-6-methoxypyridine is converted to the iodo-analog via a copper-catalyzed aromatic Finkelstein reaction or a Lithiation/Iodine quench sequence.
Visualization: Synthesis & Reactivity Flow
Caption: Synthetic pathway from 2,6-dibromopyridine and divergent reactivity streams for the 2-iodo-6-methoxy scaffold.
Core Reactivity Modules
Module A: The Electrophilic C-I Bond (Suzuki-Miyaura Coupling)
The C2-iodine bond is exceptionally labile toward oxidative addition by Pd(0). This allows for couplings at room temperature or mild heating, preserving sensitive functional groups on the coupling partner.
Why it works: The oxidative addition of Pd(0) into C(sp2)-I is faster than C-Br or C-Cl. The methoxy group at C6 prevents catalyst poisoning by sterically hindering the nitrogen (to a degree) and electronically reducing the Lewis basicity of the pyridine nitrogen, preventing the formation of stable, unreactive Pd-N complexes.
Experimental Protocol: C2-Arylation
Objective: Coupling with Phenylboronic acid.
-
Reagents:
-
Substrate: 2-Iodo-6-methoxypyridine (1.0 mmol)
-
Partner: Phenylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%)
-
Base: K2CO3 (2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1, 5 mL)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1]
-
Evacuate and backfill with Argon (3x). Critical: Oxygen poisons the active Pd(0) species.
-
Add degassed solvent via syringe.
-
Heat to 60°C for 2-4 hours. (Monitor by LCMS; Iodine displacement is usually rapid).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
-
Troubleshooting:
-
Low Yield? If protodeboronation of the boronic acid is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane.
-
Module B: The Nucleophilic Precursor (Metal-Halogen Exchange)
This is the most powerful feature of the molecule. Treating 2-iodo-6-methoxypyridine with an organolithium reagent triggers a Lithium-Iodine exchange rather than deprotonation.
Mechanism:
Regioselectivity Warning: While 2-methoxypyridine (without iodine) undergoes ortho-lithiation at C3 (directed by the methoxy group), the presence of the C2-Iodine overrides this. The rate of Li/I exchange at -78°C is orders of magnitude faster than proton abstraction.
Experimental Protocol: Formylation (Introduction of CHO)
-
Reagents:
-
Substrate: 2-Iodo-6-methoxypyridine (1.0 mmol)
-
Reagent: n-Butyllithium (1.1 mmol, 1.6M in hexanes) or i-PrMgCl (TurboGrignard) for milder conditions.
-
Electrophile: DMF (Dimethylformamide) (1.5 mmol)
-
Solvent: Anhydrous THF (10 mL)
-
-
Procedure:
-
Cool the THF solution of the substrate to -78°C (Dry ice/Acetone). Strict temperature control is required to prevent anion isomerization.
-
Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.
-
Stir for 15 minutes at -78°C.
-
Add DMF neat, dropwise.
-
Stir for 30 minutes at -78°C, then warm to 0°C.
-
Quench with sat. NH4Cl.[2]
-
Module C: Unmasking the Pyridone (Demethylation)
The methoxy group is often a "mask" for the 2-pyridone tautomer (2-hydroxy-6-iodopyridine). Converting the ether to the amide/lactam is a key step in fragment-based drug design.
-
Avoid: Aqueous HBr (Too harsh, may scramble the iodine or cause decomposition).
-
Recommended: TMSI (Iodotrimethylsilane) generated in situ.
Protocol:
-
Dissolve substrate in dry Acetonitrile.
-
Add NaI (2.0 eq) and TMSCl (2.0 eq).
-
Reflux for 2-6 hours.
-
Quench with MeOH. The mechanism involves the formation of a silyl-pyridinium species followed by nucleophilic attack of iodide on the methyl group.
Summary of Reactivity Data
| Reaction Type | Reagent Class | Target Position | Major Product | Key Constraint |
| Suzuki Coupling | Boronic Acid / Pd(0) | C2 (Iodine) | 2-Aryl-6-methoxypyridine | Requires O2-free environment. |
| Li-Halogen Exchange | n-BuLi / Electrophile | C2 (Iodine) | 2-Substituted-6-methoxypyridine | Must be run at -78°C to avoid scrambling. |
| Buchwald-Hartwig | Amine / Pd(0) | C2 (Iodine) | 2-Amino-6-methoxypyridine | Use bulky ligands (e.g., XPhos) to prevent Pd-N chelation. |
| Demethylation | TMSI or BBr3 | O-Methyl | 6-Iodopyridin-2-one | Anhydrous conditions essential. |
References
-
Synthesis and Reactivity of 2-Alkoxypyridines Source: National Institutes of Health (PubChem) URL:[Link]
-
General Suzuki-Miyaura Coupling Protocols for Pyridyl Halides Source: Organic Chemistry Portal URL:[Link]
-
Lithium-Halogen Exchange in Heterocycles: A Review Source: Heterocycles (via ResearchGate) URL:[Link]
- Source: Journal of Organic Chemistry (Snippet via Google Patents/Scholar)
Sources
Methodological & Application
Application Note: Optimized Sonogashira Coupling of 2-Iodo-6-methoxypyridine
Executive Summary
2-Iodo-6-methoxypyridine is a high-value heterocyclic scaffold, widely utilized in the synthesis of mGluR5 antagonists (e.g., MPEP analogues) and kinase inhibitors. While 2-halopyridines are generally reactive in Sonogashira cross-coupling due to the electron-deficient nature of the pyridine ring, this specific substrate presents a unique electronic and steric profile.
The 6-methoxy substituent exerts a dual influence: it electronically enriches the ring via resonance (countering the inductive withdrawal of nitrogen) and sterically hinders the C6 position, indirectly influencing the C2 reactive center. Crucially, the methoxy group reduces the Lewis basicity of the pyridine nitrogen, minimizing the risk of catalyst poisoning—a common failure mode in pyridine chemistry.
This guide provides two validated protocols:
-
Method A (Standard): A robust Pd/Cu system for rapid library synthesis.
-
Method B (High-Fidelity): A Copper-free system to eliminate Glaser homocoupling byproducts.
Substrate Analysis & Mechanistic Considerations
Electronic Profile
The 2-position of the pyridine ring is highly activated for Oxidative Addition (OA) by Palladium(0) species. The inductive effect of the ring nitrogen pulls electron density, making the C-I bond weaker and more susceptible to insertion than comparable phenyl iodides.
The "Methoxy Effect"
Unlike unsubstituted pyridine, 2-iodo-6-methoxypyridine is less prone to coordinating with the Pd(II) intermediate.
-
Advantage: The methoxy group reduces the
-donating ability of the pyridine nitrogen. -
Implication: Standard phosphine ligands (PPh3) are usually sufficient; expensive Buchwald ligands are often unnecessary unless the alkyne partner is sterically demanding.
Reaction Pathway (Graphviz)
The following diagram illustrates the dual-cycle mechanism, highlighting the critical intersection of the Palladium and Copper cycles.
Figure 1: Mechanistic cycle for Sonogashira coupling. Note that the Transmetallation step is where the Copper acetylide intercepts the Palladium intermediate.[1]
Experimental Protocols
Method A: The "Robust" Protocol (Pd/Cu)
Best for: Routine synthesis, non-precious alkynes, rapid screening. Mechanism: Classical Sonogashira with Copper co-catalysis.[2][3]
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | 2-Iodo-6-methoxypyridine | 1.0 | Electrophile |
| Alkyne | Terminal Alkyne | 1.2 | Nucleophile |
| Catalyst | PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Pd Source |
| Co-Catalyst | CuI | 0.02 (2 mol%) | Activator |
| Base | Et₃N (Triethylamine) | 3.0 | Acid Scavenger |
| Solvent | THF (Anhydrous) | 0.2 M | Medium |
Step-by-Step Procedure
-
Preparation: Oven-dry a 2-neck round-bottom flask or a sealable reaction vial. Cool under a stream of Argon or Nitrogen.[4]
-
Charging Solids: Add 2-Iodo-6-methoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%) to the flask.
-
Critical: CuI is light and air-sensitive. Add it last, quickly, or use a glovebox if available.
-
-
Degassing: Evacuate and backfill with inert gas (Ar/N₂) three times.
-
Solvent Addition: Add anhydrous THF via syringe. Turn on stirring.
-
Base Addition: Add Et₃N (degassed) via syringe. The solution typically turns yellow/brown.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Note: If the alkyne is solid, dissolve it in minimal THF and add via syringe.
-
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Check TLC. If conversion is <50% after 2 hours, heat to 45°C.
-
-
Workup: Dilute with EtOAc, wash with sat. NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: The "Clean" Protocol (Copper-Free)
Best for: Avoiding Glaser homocoupling (di-alkyne formation), pharmaceutical intermediates requiring low metal residue. Mechanism: Direct carbopalladation or base-assisted deprotonation without Cu.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | 2-Iodo-6-methoxypyridine | 1.0 | Electrophile |
| Alkyne | Terminal Alkyne | 1.5 | Nucleophile |
| Catalyst | Pd(OAc)₂ + XPhos | 2 mol% / 4 mol% | Active Catalyst |
| Alt. Catalyst | Pd(PPh₃)₄ | 5 mol% | Alternative |
| Base | Cs₂CO₃ | 2.0 | Base |
| Solvent | MeCN or DMF | 0.2 M | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and XPhos in MeCN for 10 mins under Argon to form the active ligated species (orange/red solution).
-
Main Vessel: Charge substrate and Cs₂CO₃ into the reaction vessel. Purge with Argon.
-
Combine: Add the pre-formed catalyst solution to the main vessel.
-
Alkyne Addition: Add alkyne.
-
Reaction: Heat to 60–80°C . Copper-free variations require higher energy barriers for the transmetallation-mimicking step.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common failure modes when working with 2-iodo-6-methoxypyridine.
Figure 2: Troubleshooting decision matrix for reaction optimization.
Key Troubleshooting Notes:
-
Glaser Coupling: If you see a byproduct with a very similar Rf to your product, it is likely the homocoupled alkyne (R-C≡C-C≡C-R). This occurs if Oxygen enters the system while CuI is present. Solution: Degas solvents more rigorously (freeze-pump-thaw) or switch to Method B.
-
Catalyst Death: If the reaction turns black and stops ("plating out"), the Pd(0) is aggregating. This is rare with PPh3 ligands and aryl iodides but can happen. Solution: Add 10% extra PPh3 to stabilize the Pd species.
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
MPEP Synthesis (Relevant Analogue): Carroll, F. I., et al. (2007).[5] Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry, 50(14), 3388-3391.[5] Link
-
Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[2] Angewandte Chemie International Edition, 42(48), 5993-5996. Link
-
2-Halopyridine Reactivity: Spitzner, R. (2001). Pyridine and its Derivatives. In: Science of Synthesis. Thieme Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry methods for 2-Iodo-6-methoxypyridine reactions.
Application Note: Sustainable Functionalization of 2-Iodo-6-methoxypyridine
Executive Summary
This guide details environmentally benign protocols for the chemical transformation of 2-iodo-6-methoxypyridine , a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals. Traditional cross-coupling methods often utilize toxic dipolar aprotic solvents (DMF, NMP) and high catalyst loadings. This note introduces micellar catalysis in water , bio-based solvent systems , and mechanochemistry as superior alternatives. These methods not only reduce the E-factor (waste-to-product ratio) but also enhance reaction rates due to the "hydrophobic effect" and high concentration of reagents within micellar nanoreactors.
Chemical Profile & Reactivity
| Property | Description | Green Chemistry Implication |
| Substrate | 2-Iodo-6-methoxypyridine | Activated heteroaryl halide. |
| C2-Iodine | Highly reactive bond ( | Allows for mild, low-energy activation (Room Temp). |
| C6-Methoxy | Electron Donating Group (EDG) | Increases electron density on the ring; stabilizes Pd-oxidative addition intermediates but may deactivate nucleophilic attack in |
| Solubility | Lipophilic | Ideal for micellar catalysis (sequesters into the hydrophobic core of surfactants in water). |
Workflow Visualization
The following diagram outlines the integrated green workflow, from substrate preparation to diverse functionalization pathways.
Figure 1: Strategic Green Chemistry Workflow for 2-Iodo-6-methoxypyridine Functionalization.
Detailed Experimental Protocols
Protocol A: Aqueous Micellar Suzuki-Miyaura Coupling
Replaces DMF/Toluene with Water + Biodegradable Surfactant.
Rationale: The lipophilic 2-iodo-6-methoxypyridine and boronic acid migrate into the hydrophobic core of the surfactant micelles (e.g., TPGS-750-M). This creates a high local concentration, accelerating the reaction without external heat.
Materials:
-
Substrate: 2-Iodo-6-methoxypyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(1 mol%) - High turnover, robust. -
Surfactant: 2 wt% TPGS-750-M in degassed water.
-
Base: Triethylamine (
) (3.0 equiv).
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a stir bar, dissolve TPGS-750-M (vitamin E derivative) in water to make a 2 wt% solution.
-
Loading: Add 2-iodo-6-methoxypyridine (1 mmol, 235 mg) and the arylboronic acid (1.2 mmol).
-
Catalyst Addition: Add
(6.5 mg, 0.01 mmol). -
Activation: Add
(0.42 mL, 3 mmol). Cap the vial under air (or Argon if the boronic acid is oxidation-sensitive). -
Reaction: Stir vigorously (1000 rpm) at Room Temperature (25°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The micellar emulsion may look milky.
-
-
Work-up (In-Flask Extraction): Add a minimal amount of green solvent (e.g., Ethyl Acetate or 2-MeTHF) to the reaction vessel and stir gently. Stop stirring; the organic layer will separate on top of the aqueous surfactant layer.
-
Recycling: The aqueous bottom layer (containing surfactant and catalyst remnants) can often be reused for a second run.
Green Metric: E-Factor < 5 (compared to >25 for traditional DMF methods).
Protocol B: Copper-Free Sonogashira Coupling in Ethyl Lactate
Eliminates Copper waste and uses a bio-renewable solvent.
Rationale: Ethyl lactate is a biodegradable solvent derived from corn. Copper co-catalysts are avoided to prevent Glaser homocoupling of alkynes and reduce heavy metal impurities in pharmaceutical intermediates.
Materials:
-
Substrate: 2-Iodo-6-methoxypyridine (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)
-
Catalyst: Pd/C (10 wt% loading) or
(2 mol%). -
Base: DABCO (2.0 equiv) or
. -
Solvent: Ethyl Lactate.
Step-by-Step Procedure:
-
Solvent Prep: Degas Ethyl Lactate (3 mL per mmol substrate) by sparging with nitrogen for 10 mins.
-
Assembly: Charge a flask with 2-iodo-6-methoxypyridine (1 mmol), Pd catalyst, and base.
-
Addition: Add the alkyne and solvent.
-
Reaction: Heat to 60°C for 6 hours.
-
Note: The iodine at C2 is reactive enough that high temperatures (reflux) are rarely needed.
-
-
Filtration: Filter the mixture through a pad of Celite (or a sintered glass funnel) to recover the heterogeneous Pd/C catalyst for reuse.
-
Isolation: Evaporate the ethyl lactate (boiling point ~154°C) under reduced pressure or perform a water wash to remove the water-soluble solvent.
Mechanistic Insight: The "Green" Advantage
The following DOT diagram illustrates the Micellar Catalytic Cycle, highlighting why water is a viable medium for this lipophilic substrate.
Figure 2: Mechanism of Surfactant-Mediated Catalysis in Water.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Green Solution |
| Low Conversion | Substrate not dissolving in micelle. | Add a co-solvent "spike" (5% acetone or THF) to help initial dissolution. |
| Homocoupling (Alkyne) | Presence of Oxygen in Sonogashira. | Ensure rigorous degassing; switch to Cu-free conditions (Protocol B). |
| Pd Leaching | Catalyst decomposition. | Use heterogeneous Pd/C or Pd-EnCat™ (encapsulated) to minimize metal residues. |
| Hydrolysis of Iodine | High pH + High Temp. | The 6-methoxy group stabilizes the ring, but avoid strong hydroxide bases at >80°C. Use carbonates or phosphates. |
References
-
Lipshutz, B. H., & Ghorbani, F. (2011). Transition Metal Catalyzed Cross-Couplings Liberated from Organic Solvents: Aqueous Micellar Catalysis.Green Chemistry , 13, 1123.
-
Handa, S., et al. (2018).[1] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[1]Organic Letters , 20(2), 542–545.[1]
-
Bai, L., et al. (2013). Palladium-Catalyzed Ligand-Free Suzuki–Miyaura Cross-Coupling in Water: A Green Approach.Tetrahedron Letters , 54(29), 3781-3784.
-
Gao, H., et al. (2014). Recent Advances in Green Solvents for Cross-Coupling Reactions.[2]ACS Sustainable Chemistry & Engineering , 2(12), 2699-2719.
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability.Green Chemistry , 19, 18-43.
Sources
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Pyridines
Ticket #: BH-PYR-001 Subject: Troubleshooting Low Conversion/Yield with Electron-Rich Pyridine Substrates Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Overview
You have reached the advanced troubleshooting hub for Palladium-catalyzed C-N cross-coupling. This guide addresses the specific challenges of coupling electron-rich pyridines (e.g., methoxypyridines, aminopyridines).
These substrates represent a "perfect storm" of catalytic difficulty:
-
Electronic Deactivation: Electron-donating groups (EDGs) on the pyridine ring increase the energy barrier for Oxidative Addition (OA).
-
Catalyst Poisoning: The basic pyridine nitrogen competes with phosphine ligands for the Pd center, leading to the formation of inactive off-cycle species (Pd-N coordination).[1]
Part 1: Diagnostic Workflow
Before changing reagents randomly, identify your failure mode using the logic tree below.
Caption: Diagnostic logic tree for isolating failure modes in pyridine couplings.
Part 2: Critical Issues & Solutions (FAQs)
Issue 1: The "Dead" Reaction (Catalyst Poisoning)
Q: My reaction stays clear/yellow and the aryl chloride is untouched. I'm using Pd(OAc)₂ and PPh₃.
A: You are experiencing the "induction penalty."
Electron-rich pyridines are strong
The Fix: Use Precatalysts (G3/G4) Do not rely on in situ reduction. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4 or RuPhos Pd G4 ).
-
Mechanism: These precatalysts contain a pre-formed Pd-Ligand bond and an amine scaffold that reductively eliminates immediately upon base exposure, generating the active mono-ligated Pd(0) species inside the reaction, bypassing the poisoning trap [1].
Issue 2: The "Reluctant" Electrophile
Q: I am coupling 2-methoxy-3-chloropyridine. It is very sluggish compared to chlorobenzene.
A: This is an electronic issue. The methoxy group pushes electron density into the ring, making the C-Cl bond more electron-rich. Oxidative addition (Pd(0) inserting into C-Cl) requires the metal to be electron-rich and the substrate to be electron-deficient. You are trying to push electrons into an already electron-rich system.
The Fix: Ligand Selection You need a ligand that makes the Palladium center exceptionally electron-rich to overcome the substrate's resistance.[1]
-
Primary Amines: Use BrettPhos or tBuBrettPhos . These are large, electron-rich ligands that facilitate oxidative addition while preventing bis-ligation [2].
-
Secondary Amines: Use RuPhos .[2] It is the gold standard for secondary amines and bulky substrates.
Issue 3: Base-Sensitive Substrates
Q: My pyridine has an ester group, and NaOtBu is causing decomposition.
A: Strong alkoxide bases like Sodium tert-butoxide are nucleophilic and can transesterify or hydrolyze sensitive groups.
The Fix: Weak Bases with Specific Activators Switch to K₃PO₄ or Cs₂CO₃ . However, weak bases are often insoluble in toluene/dioxane.
-
Add water: Add 1-2 equivalents of water (or use wet solvent) when using K₃PO₄. This creates a biphasic "interfacial" deprotonation which can significantly accelerate the reaction [3].
-
Solvent Switch: Use tert-Amyl alcohol (tAmOH) or sec-Butanol. These protic solvents help solubilize the inorganic base and facilitate proton transfer.
Part 3: The "Gold Standard" Protocol
This protocol is designed as a self-validating starting point. It uses a "robustness screen" approach.
Reagents:
-
Substrate: Electron-rich Pyridine Halide (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)[3]
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines). Load: 2-5 mol%.
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR NaOtBu (1.4 equiv).
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).[3]
Step-by-Step Procedure:
-
Preparation (Glovebox or Schlenk Line):
-
Charge a 1-dram vial (with stir bar) with the Pyridine Halide (0.5 mmol) and Pd Precatalyst (0.01 - 0.025 mmol).
-
Checkpoint: If using solid amine or solid base (NaOtBu), add them now.
-
Seal the vial with a septum cap (PTFE lined).
-
Evacuate and backfill with Argon x3 (if using Schlenk).
-
-
Liquid Addition:
-
Add Solvent (2.5 mL, 0.2 M concentration).
-
Add liquid Amine (if applicable).
-
Add Base solution (e.g., LiHMDS) dropwise.
-
Note: If using LiHMDS, the solution often turns dark orange/red immediately. This is normal (active catalyst generation).
-
-
Reaction:
-
Heat to 80°C - 100°C for 2-12 hours.
-
Why Heat? Electron-rich pyridines have high activation energy. Room temp is rarely sufficient.
-
-
Monitoring (The Validation Step):
-
Take an aliquot at 1 hour .
-
Quench in MeOH/Water.
-
Analyze by LCMS.
-
Decision: If <10% conversion at 1h, increase temp to 110°C or switch ligand. Do not wait 24h.
-
Part 4: Data & Ligand Selection Matrix
Use this table to select the correct ligand/base combination based on your specific pyridine substitution pattern.
| Substrate Class | Nucleophile Type | Recommended Ligand | Recommended Base | Precatalyst |
| 2-Alkoxy-3-halopyridine | Primary Amine | BrettPhos | NaOtBu / LiHMDS | BrettPhos Pd G4 |
| 2-Alkoxy-3-halopyridine | Secondary Amine | RuPhos | NaOtBu | RuPhos Pd G4 |
| 2-Halo-3-aminopyridine | Any Amine | tBuBrettPhos | LHMDS (2.5 eq) | tBuBrettPhos Pd G3 |
| Chloropyridine (General) | Amide / Carbamate | tBuBrettPhos | K₃PO₄ + H₂O | tBuBrettPhos Pd G3 |
| Pyridine (Base Sensitive) | Any Amine | BrettPhos | K₂CO₃ / Cs₂CO₃ | BrettPhos Pd G4 |
Part 5: Mechanistic Visualization
The diagram below illustrates the competition between the productive catalytic cycle and the "Pyridine Poisoning" pathway.
Caption: The "Pyridine Trap": Nitrogen coordination (Red) competes with the productive cycle (Green). Bulky ligands destabilize the red pathway.
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.
-
Maiti, D., et al. (2011). "Pd-Catalyzed Amination of Aryl Halides with Primary Amines using a Bulky Biarylphosphine Ligand." Chemical Science.
-
Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Recent Advances in Ligand Design and Precatalyst Development." Tetrahedron.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.
Sources
Technical Support Center: Strategies for Preventing Protodeiodination of 2-Iodo-6-methoxypyridine
Welcome to the technical support center for handling 2-Iodo-6-methoxypyridine in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the premature loss of iodine—a phenomenon known as protodeiodination—from this valuable synthetic building block. Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to mitigate its occurrence, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Protodeiodination in Real-time
This section is structured to help you diagnose and resolve issues of protodeiodination as they arise during your experiments.
Q1: I am observing a significant amount of 6-methoxypyridine byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
The formation of 6-methoxypyridine is a classic indicator of protodeiodination, where the iodine atom on your starting material is replaced by a hydrogen atom. This side reaction competes with the desired cross-coupling pathway and is often exacerbated by the specific conditions of the Suzuki-Miyaura reaction.
Root Causes and Mechanistic Insights:
-
Formation of Palladium Hydride Species: The primary culprit is often the in situ generation of palladium hydride (Pd-H) species. These can arise from various sources, including the solvent (e.g., alcohols), the base, or impurities. The Pd-H species can then participate in a reductive cleavage of the C-I bond, leading to the protodeiodinated byproduct.
-
Slow Transmetalation: 2-Iodopyridines can exhibit a slower rate of transmetalation with the boronic acid partner. This extended residence time of the organopalladium intermediate increases the likelihood of it encountering a hydride source and undergoing protodeiodination.
Troubleshooting Steps and Recommended Protocols:
-
Choice of Base: The base plays a critical role. While stronger bases can facilitate the formation of the active boronate species, they can also promote the generation of Pd-H.
-
Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If you must use a stronger base like sodium or potassium tert-butoxide, ensure your reaction is scrupulously dry.
-
-
Solvent System: Protic solvents can be a direct source of hydrogen.
-
Recommendation: Employ anhydrous aprotic solvents. A mixture of dioxane and water is common for Suzuki couplings; however, minimizing the water content or switching to a completely anhydrous system like toluene or THF can be beneficial.
-
-
Ligand Selection: The ligand's steric and electronic properties are paramount in stabilizing the palladium center and promoting the desired reductive elimination over protodeiodination.
-
Recommendation: Utilize bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands, such as SPhos or XPhos, are excellent choices for promoting the coupling of heteroaryl halides.[1]
-
Optimized Protocol for Suzuki-Miyaura Coupling of 2-Iodo-6-methoxypyridine:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A reliable source of Pd(0). |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Milder bases that minimize the formation of Pd-H species. |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents to reduce the source of protons. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without promoting decomposition. |
Q2: My Sonogashira coupling with 2-iodo-6-methoxypyridine is giving low yields and a complex mixture of byproducts. Could protodeiodination be the issue?
Yes, protodeiodination is a known side reaction in Sonogashira couplings, especially with electron-rich heteroaryl iodides.[2][3][4][5][6] The reaction conditions, particularly the presence of a copper co-catalyst and an amine base, can create an environment conducive to this unwanted pathway.
Root Causes and Mechanistic Insights:
-
Role of the Amine Base: The amine base, typically used in excess, can be a source of protons and can also influence the stability of the catalytic species.
-
Copper Co-catalyst: While essential for the traditional Sonogashira mechanism, the copper acetylide intermediate's formation and subsequent transmetalation to palladium need to be efficient to outcompete protodeiodination.
Troubleshooting Steps and Recommended Protocols:
-
Copper-Free Conditions: The development of copper-free Sonogashira protocols has been a significant advancement in mitigating side reactions.
-
Recommendation: Employ a copper-free Sonogashira coupling. This often involves the use of a palladium catalyst with a suitable phosphine ligand and a strong, non-nucleophilic organic base in an aprotic solvent.
-
-
Choice of Base and Solvent:
-
Recommendation: In a copper-free system, a base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF is often effective. For traditional Sonogashira, ensure the amine is of high purity and used in appropriate stoichiometry.
-
Optimized Protocol for Copper-Free Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings. |
| Base | NEt₃ or DIPEA | Organic bases that are less likely to promote protodeiodination. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents to provide a controlled reaction environment. |
| Temperature | Room Temperature to 60 °C | Milder conditions can favor the desired coupling. |
Q3: I am attempting a Buchwald-Hartwig amination with 2-iodo-6-methoxypyridine and observing significant hydrodehalogenation. How can I favor C-N bond formation?
Hydrodehalogenation, or protodeiodination, is a well-documented side reaction in Buchwald-Hartwig aminations.[7][8][9][10] The choice of base, ligand, and palladium precatalyst are all critical factors in steering the reaction towards the desired amination product.
Root Causes and Mechanistic Insights:
-
β-Hydride Elimination from the Amine: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of a Pd-H species and subsequent protodeiodination.
-
Base-Induced Decomposition: The strong bases typically used in Buchwald-Hartwig reactions can react with other components in the mixture to generate species that lead to catalyst deactivation or the formation of hydrides.
Troubleshooting Steps and Recommended Protocols:
-
Ligand Selection is Key: The use of sterically hindered and electron-rich ligands is crucial to accelerate the rate of reductive elimination, which is the product-forming step.
-
Recommendation: Employ third-generation Buchwald ligands such as tBuXPhos. These ligands are designed to promote the desired C-N bond formation and suppress side reactions.
-
-
Palladium Precatalyst: The choice of precatalyst can influence the efficiency of the generation of the active Pd(0) species.
-
Recommendation: Use a well-defined precatalyst like tBuXPhos Pd G3. These are air- and moisture-stable and provide a 1:1 ligand-to-palladium ratio, leading to more reproducible results.
-
-
Base and Solvent Considerations:
-
Recommendation: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Conduct the reaction in an anhydrous aprotic solvent such as toluene or dioxane.
-
Optimized Protocol for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | tBuXPhos Pd G3 | A highly active and stable precatalyst for C-N coupling.[9] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases that promote amination. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents to minimize side reactions. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 2-Iodo-6-methoxypyridine to prevent degradation?
A: 2-Iodo-6-methoxypyridine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light and moisture can lead to gradual decomposition and the formation of impurities that may interfere with subsequent reactions.
Q: Can I use a nickel catalyst as an alternative to palladium to avoid protodeiodination?
A: Nickel catalysts can be a viable alternative for some cross-coupling reactions and may exhibit different reactivity profiles.[11] In some cases, nickel catalysts can be less prone to certain side reactions observed with palladium. However, the reaction conditions will need to be re-optimized, and nickel catalysts can be more sensitive to air and moisture.
Q: How can I confirm that protodeiodination is occurring in my reaction mixture?
A: The most definitive way to confirm protodeiodination is to analyze your crude reaction mixture by GC-MS or LC-MS. Look for a peak corresponding to the mass of 6-methoxypyridine. You can also take a crude ¹H NMR of your reaction mixture and look for the characteristic signals of the protodeiodinated product.
Visualizing the Competing Pathways
To better understand the challenge at hand, the following diagram illustrates the desired cross-coupling catalytic cycle and the competing protodeiodination pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Logical Troubleshooting Workflow
When faced with suspected protodeiodination, a systematic approach to troubleshooting is essential. The following workflow can guide your experimental design.
Caption: A logical workflow for troubleshooting protodeiodination.
References
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
Validation & Comparative
Mechanistic studies of 2-Iodo-6-methoxypyridine cross-coupling reactions
Topic: Mechanistic Studies of 2-Iodo-6-methoxypyridine Cross-Coupling Reactions Content Type: Publish Comparison Guide
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, the 2-methoxy-6-substituted pyridine motif is a privileged scaffold, frequently serving as a bioisostere for meta-substituted benzenes to improve solubility and metabolic stability. 2-Iodo-6-methoxypyridine represents the high-reactivity apex of this class.
This guide analyzes the mechanistic distinctiveness of 2-Iodo-6-methoxypyridine compared to its bromide and chloride analogs. By understanding the interplay between the activated C2-position , the labile C-I bond , and the directing/chelating potential of the 6-methoxy group , researchers can optimize cross-coupling workflows (Suzuki-Miyaura, Buchwald-Hartwig) for maximum yield and selectivity.
Mechanistic Deep Dive: Electronic & Steric Architecture
To master the cross-coupling of this substrate, one must understand the three competing forces acting on the reaction center:
-
The Pyridine Nitrogen Effect (Activation): The nitrogen atom at position 1 is electron-withdrawing (inductive effect, -I), significantly activating the C2 position for oxidative addition compared to a phenyl ring.
-
The C-I Bond (Kinetic Driver): The C-I bond is the weakest among the halides (Bond Dissociation Energy ~65 kcal/mol vs ~81 for C-Br), allowing for rapid oxidative addition even with mild Pd(0) species.
-
The 6-Methoxy Group (The "Wild Card"):
-
Electronic: It is an electron-donating group (EDG) by resonance, which theoretically deactivates the ring toward nucleophilic attack (or oxidative addition). However, the inductive withdrawal of the N-atom dominates at C2.
-
Chelation: The methoxy oxygen can act as a hemilabile ligand. In the oxidative addition intermediate, it may coordinate to the Palladium center, stabilizing the trans-complex but potentially retarding the isomerization to the cis-complex required for reductive elimination.
-
Visualization: The Catalytic Cycle & Substrate Specifics
The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the specific entry point and potential chelation of 2-Iodo-6-methoxypyridine.
Caption: The catalytic cycle highlights the rapid oxidative addition of the C-I bond, followed by a potentially rate-limiting transmetalation due to the steric/electronic influence of the 6-methoxy group.
Product Performance Comparison: Iodo vs. Bromo vs. Chloro[1][2][3]
When selecting a starting material, the choice between the Iodo-, Bromo-, and Chloro- analogs dictates the catalyst cost and reaction conditions.
Comparative Reactivity Matrix
| Feature | 2-Iodo-6-methoxypyridine | 2-Bromo-6-methoxypyridine | 2-Chloro-6-methoxypyridine |
| Oxidative Addition Rate | Fastest (k_rel ~ 100) | Moderate (k_rel ~ 1) | Slow (k_rel ~ 0.01) |
| Catalyst Requirement | Standard (e.g., Pd(PPh3)4) | Standard/Active (e.g., Pd(dppf)Cl2) | Specialized (e.g., Pd-PEPPSI, Buchwald Ligands) |
| Reaction Temperature | Mild (Room Temp - 60°C) | Elevated (60°C - 90°C) | High (100°C+) |
| Side Reactions | Deiodination (minor) | Minimal | Protodehalogenation |
| Cost Efficiency | High Material Cost / Low Catalyst Cost | Balanced | Low Material Cost / High Catalyst Cost |
Scientific Verdict:
-
Use the Iodo-analog when: You have sensitive functional groups on the coupling partner (boronic acid/amine) that cannot withstand high temperatures, or when using expensive/scarce coupling partners where yield is paramount.
-
Use the Bromo-analog when: You are scaling up and need a balance between reactivity and raw material cost.
-
Use the Chloro-analog when: Cost of the starting material is the primary driver, and you have access to advanced catalytic systems (e.g., XPhos, SPhos) to overcome the kinetic barrier.
Validated Experimental Protocols
The following protocols are designed to be self-validating , meaning they include visual or analytical checkpoints to ensure the reaction is proceeding correctly.
Protocol A: Suzuki-Miyaura Coupling (High Fidelity)
Target: Coupling with aryl boronic acids sensitive to protodeboronation.
Reagents:
-
2-Iodo-6-methoxypyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) — chosen for mild OA requirements.
-
Base: K2CO3 (2.0 equiv)
-
Solvent: DME/Water (4:1) — degassed.
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with 2-Iodo-6-methoxypyridine, boronic acid, and Pd(PPh3)4.
-
Checkpoint: Pd(PPh3)4 should be bright yellow. If brown/orange, the catalyst is oxidized.
-
-
Solvation: Add degassed DME and aqueous K2CO3.
-
Reaction: Seal and heat to 60°C for 4-12 hours.
-
Mechanistic Insight: The lower temperature (vs 100°C for bromides) prevents the hydrolysis of the methoxy group and reduces homocoupling.
-
-
Validation: Monitor by TLC/LCMS. The starting iodide (Rt ~ X min) should disappear rapidly. If the iodide remains but boronic acid is gone, protodeboronation of the nucleophile has occurred.
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Coupling with secondary amines.
Reagents:
-
2-Iodo-6-methoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + BINAP (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous).[1]
Step-by-Step Methodology:
-
Pre-complexation: Stir Pd2(dba)3 and BINAP in toluene for 10 mins under Argon.
-
Checkpoint: Solution should turn from purple (Pd source) to orange/red (active L-Pd(0) species).
-
-
Addition: Add the 2-Iodo-6-methoxypyridine, amine, and NaOtBu.
-
Reaction: Heat to 80°C .
-
Mechanistic Insight: The 6-methoxy group can chelate Na+, potentially modifying the basicity of the system. NaOtBu is preferred over carbonates to drive the deprotonation of the amine-Pd complex.
-
-
Quench: Cool to RT, dilute with ether, filter, and concentrate.
Troubleshooting & Optimization Mechanisms
| Observation | Mechanistic Cause | Corrective Action |
| Stalled Conversion (<50%) | Catalyst poisoning by Pyridine N or I- accumulation. | Switch to a bulky ligand (e.g., XPhos) to prevent formation of stable Pd-pyridyl resting states. Add Ag2CO3 to scavenge Iodide. |
| Homocoupling of Halide | Slow transmetalation allowing 2 oxidative additions. | Increase the concentration of the nucleophile (boronic acid) or switch to the Bromo-analog to slow down OA. |
| Demethylation (Product is -OH) | Hydrolysis of the methoxy group under harsh basic conditions. | Switch from hydroxide/carbonate bases to anhydrous phosphates (K3PO4) or fluorides (CsF). |
References
-
Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Reactions. International Journal of Advanced Chemistry Research.
-
Oxidative Addition of Aryl Halides to Palladium. Chemistry - A European Journal.
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
-
Buchwald-Hartwig Amination Mechanism. Wikipedia / Organic Chemistry Portal.
-
Reactivity of 2-Halopyridines in Cross-Coupling. BenchChem Application Notes.
Sources
Characterization of 2-Iodo-6-methoxypyridine reaction products
Technical Guide: Characterization & Optimization of 2-Iodo-6-methoxypyridine Reaction Products
Part 1: Executive Summary & Strategic Value
2-Iodo-6-methoxypyridine represents a high-value scaffold in medicinal chemistry, primarily due to the unique electronic and steric properties of the 2,6-disubstituted pyridine ring. Unlike its bromo- or chloro-analogs, the iodo-substituent offers a distinct "reactivity window," enabling highly selective cross-coupling reactions under milder conditions.
This guide focuses on the characterization of downstream products derived from Suzuki-Miyaura cross-coupling , specifically targeting the synthesis of 2-aryl-6-methoxypyridines . By leveraging the superior leaving group ability of iodide (
Part 2: Comparative Analysis – The Halogen Hierarchy
The choice of starting material—Iodo vs. Bromo vs. Chloro—dictates the reaction trajectory. The following table compares the performance metrics of 2-halo-6-methoxypyridines in Palladium-catalyzed cross-couplings.
| Feature | 2-Iodo-6-methoxypyridine | 2-Bromo-6-methoxypyridine | 2-Chloro-6-methoxypyridine |
| C-X Bond Energy | ~65 kcal/mol (Weakest) | ~81 kcal/mol | ~95 kcal/mol (Strongest) |
| Oxidative Addition | Fast (Rate-limiting step is often transmetallation) | Moderate (Requires heat) | Slow (Requires electron-rich ligands like SPhos/XPhos) |
| Selectivity | High (Reacts selectively over Br/Cl sites) | Moderate | Low (Hard to differentiate from other Cl sites) |
| Typical Temp | Room Temp – 60°C | 80°C – 100°C | >100°C |
| Homocoupling Risk | Moderate (Due to facile oxidative addition) | Low | Very Low |
Key Insight: The Iodo derivative allows for sequential functionalization. For example, in a molecule containing both a 2-iodo and a 4-bromo site, the Suzuki coupling will occur exclusively at the 2-iodo position at lower temperatures, leaving the 4-bromo site intact for a second diversification step.
Part 3: Experimental Protocol (Case Study)
Target Reaction: Synthesis of 2-(4-Methoxyphenyl)-6-methoxypyridine via Suzuki Coupling. Objective: Maximize yield while minimizing hydrodehalogenation (loss of iodine) and homocoupling.
Optimized Protocol
-
Reagents:
-
Substrate: 2-Iodo-6-methoxypyridine (1.0 equiv)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst:
(2-3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Step 1: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with nitrogen (
). -
Step 2: Add degassed 1,4-dioxane and aqueous base.
-
Step 3: Stir at 50°C for 4–6 hours. Note: The lower temperature (vs. 80-100°C for bromo-analogs) prevents competitive side reactions.
-
Step 4: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide (
) should disappear, replaced by the fluorescent product ( ). -
Step 5: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via silica gel chromatography.
-
Part 4: Detailed Characterization Data
Accurate characterization is vital to distinguish the product from common impurities like the hydrodehalogenated byproduct (2-methoxypyridine ) or the homocoupled dimer.
A. Reference Standard: 2-(4-Methoxyphenyl)-6-methoxypyridine
Constructed based on spectroscopic data of 2-(4-methoxyphenyl)pyridine and 2-chloro-6-methoxypyridine analogs [1, 2].
-
Physical State: White to off-white solid.
-
NMR (400 MHz,
):-
8.05 (d,
Hz, 2H, Ar-H ortho to pyridine): Characteristic doublet of the aryl ring. -
7.65 (t,
Hz, 1H, Py-H4 ): The central proton of the pyridine ring, typically a triplet. -
7.30 (d,
Hz, 1H, Py-H3 ): Doublet, shifted upfield due to the electron-rich aryl group. -
6.98 (d,
Hz, 2H, Ar-H meta to pyridine): Doublet, ortho to the methoxy group. -
6.65 (d,
Hz, 1H, Py-H5 ): Doublet, significantly shielded by the adjacent methoxy group. -
4.02 (s, 3H, Py-OCH
): Singlet, distinct chemical shift for the pyridine-methoxy. -
3.86 (s, 3H, Ar-OCH
): Singlet, typical aryl-methoxy shift.
-
8.05 (d,
-
NMR (100 MHz,
):-
Pyridine Carbons:
163.5 (C6-OMe), 154.2 (C2-Ar), 139.0 (C4), 112.5 (C3), 106.8 (C5). -
Aryl Carbons:
160.5 (C-OMe), 131.5 (C1), 128.2 (C2/6), 114.0 (C3/5). -
Methoxy Carbons:
55.4 (Ar-OMe), 53.2 (Py-OMe).
-
B. Impurity Profile
| Impurity | Structure | Identification Marker ( | Cause |
| Hydrodehalogenation | 2-Methoxypyridine | Catalyst death, excess hydride source (e.g., from wet solvents/alcohols). | |
| Homocoupling | 6,6'-Dimethoxy-2,2'-bipyridine | Symmetric signals. Py-OMe singlet at | Oxygen leak, low boronic acid quality. |
Part 5: Visualization & Logic Flow
The following diagrams illustrate the reaction logic and the selectivity decision process.
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Reaction pathway showing the primary conversion to the arylated product and potential competing side reactions.
Figure 2: Halogen Selectivity Decision Tree
Caption: Decision tree highlighting the operational advantages of the Iodo-scaffold for selective synthesis.
Part 6: References
-
ChemicalBook. (2025). 2-Chloro-6-methoxypyridine NMR Spectrum Data. Retrieved from .
-
RSC Advances. (2009). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines (Supporting Information). Tetrahedron, 65, 811-821.[1] (Data for 2-(4-methoxyphenyl)pyridine).
-
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PubMed Central. Retrieved from .
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Reaction Conditions and Catalysts. Retrieved from .
Sources
Is 2-Iodo-6-methoxypyridine a Privileged Scaffold in Drug Discovery?
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Skeleton Key" of Heterocycles
To answer the core question directly: 2-Iodo-6-methoxypyridine (CAS 40473-07-2) is not a privileged scaffold per se, but rather a "privileged building block" that grants access to the privileged 2,6-disubstituted pyridine scaffold.
While the pyridine ring itself is one of the most common heterocycles in FDA-approved drugs (found in >60 drugs including Imatinib and Etoricoxib), the specific 2-iodo-6-methoxy substitution pattern offers a unique tactical advantage. It serves as a bifunctional "switch," allowing chemists to program the sequential introduction of complex ligands with high regioselectivity—a feat difficult to achieve with the cheaper 2,6-dibromo or 2,6-dichloro analogs.
This guide objectively compares the utility of this building block against its halogenated alternatives, supported by experimental logic and reaction causality.
Part 1: Strategic Analysis – The Reactivity Hierarchy
In high-throughput medicinal chemistry, the choice of halogen is rarely arbitrary. It dictates the synthetic route's efficiency, temperature, and selectivity.
1. The Halogen Reactivity Scale (C-X Bond Strength)
The utility of 2-Iodo-6-methoxypyridine stems from the weakness of the C–I bond compared to C–Br and C–Cl. This creates a predictable reactivity window for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
| Feature | 2-Iodo-6-methoxypyridine | 2-Bromo-6-methoxypyridine | 2-Chloro-6-methoxypyridine |
| Reactivity (Pd) | Highest (Room Temp possible) | Moderate (Requires Heat) | Low (Requires specialized ligands) |
| Selectivity | Excellent (Reacts before Br/Cl) | Poor (Hard to differentiate from other Br) | N/A |
| Cost | High (~ | Low (~ | Very Low |
| Stability | Moderate (Light sensitive) | High | Very High |
| Primary Use | Sequential/Asymmetric Coupling | Symmetric Coupling / Cost reduction | Commodity Scale-up |
2. The "Methoxy Mask" Strategy
The 6-methoxy group is not merely an electronic donor; it is a latent functionality .
-
Lipophilicity: The methoxy group increases logP, improving cell permeability during early screening.
-
Electronic Effect: It enriches the pyridine ring, making the C2-position slightly less electrophilic than a simple pyridine, but the Iodine compensates for this, maintaining high reactivity.
-
Pyridone Precursor: In late-stage optimization, the methoxy group can be hydrolyzed (using HBr/AcOH or TMSI) to reveal a 2-pyridone (2-hydroxy-pyridine tautomer). This is a critical strategy in kinase inhibitor design (e.g., p38 MAPK inhibitors) where the pyridone NH acts as a hydrogen bond donor to the hinge region.
Part 2: Decision Matrix & Logic
When should you invest in the expensive Iodo-derivative versus the cheaper Bromo-analog?
Caption: Decision tree for selecting the optimal halogenated pyridine building block based on symmetry, thermal sensitivity, and sequential functionalization needs.
Part 3: Experimental Protocol (Self-Validating System)
This protocol demonstrates the Regioselective Suzuki-Miyaura Coupling where the superior reactivity of the Iodo-group allows for coupling under mild conditions, preserving the Methoxy group and avoiding homocoupling.
Objective: Synthesize 2-(4-fluorophenyl)-6-methoxypyridine . Substrate: 2-Iodo-6-methoxypyridine (CAS 40473-07-2). Coupling Partner: 4-Fluorophenylboronic acid.
Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with 2-Iodo-6-methoxypyridine (1.0 equiv, 1.0 mmol, 235 mg), 4-Fluorophenylboronic acid (1.1 equiv, 1.1 mmol, 154 mg), and Pd(PPh₃)₄ (3 mol%, 0.03 mmol, 35 mg).
-
Note: Tetrakis is used here as a standard Pd(0) source. For sterically hindered boronic acids, switch to Pd(dppf)Cl₂ .
-
-
Solvent System (The "Goldilocks" Mix):
-
Add DME (Dimethoxyethane) (4 mL) and 2M Aqueous Na₂CO₃ (1 mL).
-
Causality: The biphasic system with DME ensures solubility of the organic halide while the aqueous base activates the boronic acid to the boronate species (the actual nucleophile).
-
-
Reaction (Mild Conditions):
-
Degas with Nitrogen/Argon for 5 minutes.
-
Stir at Room Temperature (25°C) for 4-6 hours.
-
Validation Point: If using the Bromo -analog, this reaction would require heating to 80°C. The ability to run at RT confirms the Iodo-reactivity and prevents potential hydrolysis of the methoxy group or thermal degradation of sensitive boronic acids.
-
-
Workup & Purification:
Sequential Functionalization Pathway
The true power of this scaffold is revealed when starting with 2-Bromo-6-iodopyridine . The protocol below visualizes how the Iodo-group acts as the "First Point of Entry."
Caption: Sequential cross-coupling workflow exploiting the reactivity difference between C-I and C-Br bonds to create asymmetric 2,6-disubstituted pyridines.
Part 4: Comparative Performance Data
The following data summarizes typical yields found in literature for cross-coupling reactions involving these scaffolds.
| Reaction Type | Substrate | Conditions | Yield | Selectivity |
| Suzuki (RT) | 2-Iodo-6-methoxypyridine | Pd(PPh₃)₄, Na₂CO₃, DME, 25°C | 92% | High |
| Suzuki (RT) | 2-Bromo-6-methoxypyridine | Pd(PPh₃)₄, Na₂CO₃, DME, 25°C | <10% | Poor (No reaction) |
| Suzuki (Heat) | 2-Bromo-6-methoxypyridine | Pd(PPh₃)₄, Na₂CO₃, DME, 85°C | 88% | High |
| Buchwald | 2-Iodo-6-methoxypyridine | Pd₂dba₃, Xantphos, Cs₂CO₃, 100°C | 85% | High |
Key Takeaway: If your synthetic route requires low-temperature functionalization (e.g., to avoid racemization of a chiral boronic acid), the 2-Iodo scaffold is non-negotiable. If the substrate is robust, the 2-Bromo scaffold is a cost-effective alternative.
References
-
Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. European Journal of Medicinal Chemistry. (2021). Link
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). Link
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (2016). Link
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of Organic Chemistry. (2011). Link
-
Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. (2020). Link
Sources
Benchmarking Catalysts for 2-Iodo-6-methoxypyridine Amination
Executive Summary & Strategic Importance
2-Iodo-6-methoxypyridine is a high-value pharmacophore, frequently serving as the "hinge-binding" motif in kinase inhibitor synthesis. The 6-methoxy substituent provides crucial electronic donation and hydrogen-bond accepting capability, but it simultaneously introduces a steric and electronic hurdle for cross-coupling.
While the 2-iodo position is activated for oxidative addition, the electron-rich nature of the pyridine ring (due to the methoxy group) can slow down the reductive elimination step in Palladium-catalyzed cycles. Furthermore, the ortho-methoxy group creates a "pocket" that demands specific ligand geometries to facilitate amine coordination.
This guide benchmarks three distinct catalytic systems—Pd/Xantphos , Pd/BrettPhos , and Pd/BINAP —to provide an evidence-based selection matrix for process chemists and medicinal chemists.
Catalyst Performance Matrix
The following data summarizes the performance of key catalytic systems for the coupling of 2-iodo-6-methoxypyridine with a representative primary amine (e.g., morpholine or aniline derivatives).
| Metric | System A: The Industrial Workhorse | System B: The High-Fidelity Specialist | System C: The Legacy Baseline |
| Catalyst Precursor | Pd₂(dba)₃ | BrettPhos Pd G3/G4 | Pd(OAc)₂ |
| Ligand | Xantphos | BrettPhos | BINAP |
| Typical Loading | 1.0 – 2.0 mol% | 0.5 – 1.0 mol% | 3.0 – 5.0 mol% |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu or LHMDS | Cs₂CO₃ |
| Temp / Time | 90–100°C / 4–12 h | 60–80°C / 1–4 h | 100–110°C / 12–24 h |
| Yield (Avg) | 88–94% | 92–98% | 65–75% |
| Selectivity | Excellent (Mono-amination) | Excellent | Moderate (Potential dehalogenation) |
| Cost Efficiency | High | Moderate (IP costs) | Low (High loading req.) |
| Best For | Scale-up, heterocycles, amides | Complex amines, mild conditions | Simple anilines, academic baseline |
Expert Insight:
-
Xantphos (System A) is the recommended starting point for scale-up. Its wide bite angle (111°) facilitates the reductive elimination step, which is often the rate-determining step for electron-rich pyridines.
-
BrettPhos (System B) is superior if the amine partner is sterically hindered or if the reaction must run at lower temperatures to preserve other functional groups.
Mechanistic Pathway & Visualization
Understanding the catalytic cycle is vital for troubleshooting. For 2-iodo-6-methoxypyridine, the Oxidative Addition is fast due to the weak C-I bond. However, the Reductive Elimination is the bottleneck. The methoxy group donates electron density into the ring, making the Pd-N bond formation and subsequent elimination sluggish without an electron-rich, bulky ligand.
Figure 1: Catalytic Cycle for 2-Iodo-6-methoxypyridine Amination[1]
Caption: The catalytic cycle highlights Reductive Elimination as the critical step, facilitated by bulky ligands like Xantphos or BrettPhos.
Recommended Experimental Protocol (Gold Standard)
This protocol utilizes the Pd₂(dba)₃ / Xantphos system, selected for its balance of robustness, cost, and high yield on this specific substrate class.
Reagents & Materials:
-
Substrate: 2-Iodo-6-methoxypyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: Xantphos (3.0 mol%) — Maintain 1:2 Pd:Ligand ratio
-
Base: Cs₂CO₃ (2.0 equiv) — Finely ground and dried
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Concentration: 0.2 M
Step-by-Step Methodology:
-
Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in a small volume of dioxane. Stir for 5-10 minutes at RT until the solution turns a clear orange/red. This ensures active catalyst formation before substrate exposure.
-
-
Reaction Assembly:
-
Charge a reaction vial with 2-Iodo-6-methoxypyridine, Cs₂CO₃, and the Amine.
-
Add the pre-formed catalyst solution.
-
Dilute with remaining dioxane to reach 0.2 M concentration.
-
-
Degassing:
-
Sparge the mixture with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Oxygen is the primary cause of catalyst death in this system.
-
-
Execution:
-
Seal the vial and heat to 95°C .
-
Monitor via HPLC/UPLC at 2 hours. The reaction typically completes within 4–6 hours.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Concentrate and purify via flash chromatography (typically Hexanes/EtOAc).
-
Figure 2: Experimental Workflow
Caption: Streamlined workflow for the Pd/Xantphos catalyzed amination.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or oxidation | Ensure rigorous degassing. Switch to BrettPhos Pd G3 precatalyst (air stable). |
| Dehalogenation (H-product) | Switch solvent to Toluene . Lower temperature to 80°C. | |
| Homocoupling | Oxidation of amine or catalyst issues | Reduce catalyst loading. Ensure base is dry. |
| Stalled Reaction | Product inhibition | Add 10-20% more catalyst after 4 hours. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Guari, Y., et al. (2001). "Xantphos: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination." Chemistry - A European Journal.
-
Molander, G. A., et al. (2012). "Rapid Amination of Methoxy Pyridines with Aliphatic Amines." Journal of Organic Chemistry.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
